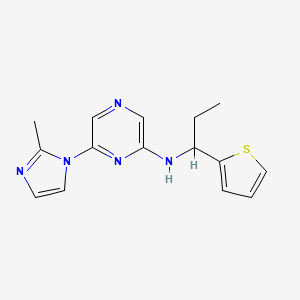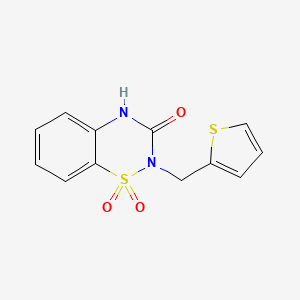
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide, also known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating a variety of neurological disorders. In
作用机制
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the receptor, N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide enhances the activity of the receptor and increases the amount of glutamate released at the synapse, leading to improved synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide can improve cognitive function and memory in animal models, as well as enhance synaptic plasticity and long-term potentiation. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
实验室实验的优点和局限性
One advantage of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide is that it is a potent and selective positive allosteric modulator of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and memory formation. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of endogenous compounds on the AMPA receptor.
未来方向
There are several future directions for research on N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide. One area of focus is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of focus is the investigation of the long-term effects of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide on cognitive function and memory in animal models and humans. Additionally, the potential use of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia warrants further investigation.
合成方法
The synthesis of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide involves a multi-step process that includes the reaction of 2,6-dimethylphenol with cyclopentanone to form 2,6-dimethylcyclohexenone. This intermediate is then reacted with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with 4-chloro-2,5-dimethoxybenzoyl chloride to form N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide.
科学研究应用
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models and has been suggested as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases.
属性
IUPAC Name |
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-6-7-16-14(10-12)15(11-13(2)21-16)17(23)22(3)19(18(20)24)8-4-5-9-19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKXUYYRYIJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)C3(CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)
![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)

![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)
![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)
![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)
![N,N-dimethyl-5-[(N-prop-2-enylanilino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7631948.png)

![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![N-[[1-(cyanomethyl)piperidin-4-yl]methyl]-2-fluoro-6-(trifluoromethyl)benzamide](/img/structure/B7631969.png)